Product packaging for CPTH6 (hydrobromide)(Cat. No.:)

CPTH6 (hydrobromide)

Cat. No.: B1164523
M. Wt: 386.7
InChI Key: FTEQRZOKSCOLKS-PUBYZPQMSA-N
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Description

Overview of Thiazole (B1198619) Derivatives in Medicinal Chemistry

Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, forms the core structure of a vast array of compounds with diverse pharmacological activities. Thiazole derivatives have attracted significant attention in medicinal chemistry due to their versatile properties and presence in numerous natural products and approved drugs. fabad.org.trtandfonline.combohrium.comnih.govresearchgate.netsciencescholar.usresearchgate.net These compounds exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, antidiabetic, anticonvulsant, and antitubercular properties. fabad.org.trtandfonline.combohrium.comnih.govsciencescholar.usresearchgate.net The unique electronic structure and aromaticity of the thiazole ring contribute to its ability to interact with various biological targets, making it a privileged scaffold in drug discovery and development. nih.govresearchgate.netresearchgate.net Researchers continue to explore innovative synthetic methodologies to enhance the structural diversity and optimize the pharmacological profiles of thiazole-based compounds. fabad.org.trbohrium.com

Historical Context of Histone Acetyltransferase (HAT) Inhibitor Discovery

The discovery of histone acetyltransferases (HATs) in 1996 marked a significant milestone in the field of epigenetics, opening new avenues for understanding gene regulation through histone modifications. mpg.de Histone acetylation, a dynamic and reversible process catalyzed by HATs and removed by histone deacetylases (HDACs), plays a crucial role in regulating chromatin structure and gene expression. caymanchem.comaip.orghimjournals.com Dysregulation of histone acetylation has been implicated in various diseases, including cancer. caymanchem.comaip.orghimjournals.comscienceopen.com This understanding has driven intense research efforts to identify small molecule inhibitors targeting HATs as potential therapeutic agents. scienceopen.comnih.govanl.govresearchgate.nettandfonline.comacs.org

Early efforts in HAT inhibitor discovery involved identifying natural products and developing bisubstrate analogs. researchgate.netacs.org However, many of these early compounds showed limited potency, selectivity, and cell permeability. acs.org The development of more potent and selective HAT inhibitors has been challenging, with high-throughput screening campaigns often yielding artifactual hits. tandfonline.com Despite these challenges, the field has progressed, with the identification of compounds targeting specific HATs, such as the p300/CBP family. aip.orgnih.govanl.govtandfonline.comacs.org The ongoing research aims to develop drug-like molecules that can effectively modulate HAT activity for therapeutic benefit. scienceopen.comnih.govresearchgate.nettandfonline.com

Significance of CPTH6 (hydrobromide) as a Research Compound

CPTH6 (hydrobromide) is a synthetic thiazole derivative that has gained significance in academic research due to its identified activity as a histone acetyltransferase inhibitor. caymanchem.comdcchemicals.comresearchgate.netglpbio.comresearchgate.netcaymanchem.comglpbio.com It has been characterized for its ability to inhibit the lysine (B10760008) acetyltransferase activity of specific HATs, namely Gcn5 and pCAF, while showing no significant inhibition of p300 or CBP. caymanchem.comdcchemicals.comglpbio.comresearchgate.netcaymanchem.com This selectivity makes CPTH6 a valuable tool for researchers investigating the specific roles of Gcn5 and pCAF in various cellular processes. researchgate.net

Research has shown that CPTH6 can induce histone hypoacetylation, particularly affecting the acetylation of histone H3 and H4, as well as the non-histone protein α-tubulin, in various cell lines, including human leukemia cells. caymanchem.comdcchemicals.comresearchgate.netglpbio.comresearchgate.netcaymanchem.comresearchgate.netnih.gov This reduction in protein acetylation is associated with significant biological effects. Studies have demonstrated that CPTH6 treatment can lead to decreased cell viability, cell cycle arrest in the G0/G1 phase, and the induction of apoptosis in human leukemia cells and other cancer cell lines. caymanchem.comresearchgate.netglpbio.comcaymanchem.comresearchgate.netnih.gov Furthermore, CPTH6 has been shown to impair autophagy, at least in part by affecting ATG7-mediated elongation of autophagosomal membranes, and to reduce autophagosome turnover by impairing their degradation pathway. caymanchem.comglpbio.commedchemexpress.comnih.gov

CPTH6 has also been investigated for its effects on cancer stem-like cells. Research indicates that CPTH6 preferentially targets lung cancer stem-like cells, showing greater growth inhibition and apoptosis induction in these cells compared to established non-small cell lung cancer cell lines. nih.govnih.gov The ability of CPTH6 to inhibit tubulin acetylation has also been observed in vivo, correlating with reduced tumor growth in xenograft models derived from lung cancer stem-like cells. nih.govnih.gov

The distinct inhibitory profile of CPTH6, targeting Gcn5 and pCAF, distinguishes it from inhibitors of other HATs like p300/CBP, such as C646 or A-485. anl.govresearchgate.net This specificity allows researchers to dissect the particular contributions of Gcn5 and pCAF to epigenetic regulation and cellular function. The research findings on CPTH6 highlight its utility as a probe for studying the molecular targets of Gcn5 and pCAF and their involvement in processes like apoptosis, cell cycle control, and autophagy, particularly in the context of cancer research. caymanchem.comresearchgate.netresearchgate.netnih.govnih.gov

Here is a summary of some research findings related to CPTH6:

Effect ObservedCell Lines/Models StudiedKey FindingsSource
Inhibition of HAT ActivityRecombinant human p300, CBP, pCAF, Gcn5; U-937 nuclear extractInhibits Gcn5 and pCAF HAT activity; does not affect p300 or CBP. caymanchem.comdcchemicals.comglpbio.comresearchgate.netcaymanchem.com caymanchem.comdcchemicals.comglpbio.comresearchgate.netcaymanchem.com
Histone HypoacetylationVarious leukemia cell lines, solid tumor cell linesBlocks acetylation of H3/H4 histones and α-tubulin. caymanchem.comdcchemicals.comresearchgate.netglpbio.comresearchgate.netcaymanchem.comresearchgate.netnih.gov Decreases acetylation of histone H3 specifically at lysine 18. dcchemicals.com caymanchem.comdcchemicals.comresearchgate.netglpbio.comresearchgate.netcaymanchem.comresearchgate.netnih.gov
Reduced Cell Viability & ApoptosisHuman leukemia cell lines, solid tumor cell lines, lung cancer stem-like cellsInduces concentration- and time-dependent inhibition of cell viability and apoptosis. caymanchem.comresearchgate.netglpbio.comcaymanchem.comresearchgate.netnih.gov Primarily due to apoptosis induction in lung cancer stem-like cells. nih.govnih.gov caymanchem.comresearchgate.netglpbio.comcaymanchem.comresearchgate.netnih.govnih.govnih.gov
Cell Cycle ArrestHuman leukemia cell linesCauses accumulation of cells in the G0/G1 phase and depletion from S/G2M phases. caymanchem.comresearchgate.netresearchgate.netnih.gov caymanchem.comresearchgate.netresearchgate.netnih.gov
Impaired AutophagyVarious tumor cell linesImpairs autophagy by altering ATG7-mediated elongation and reducing autophagosome turnover through impaired degradation. caymanchem.comglpbio.commedchemexpress.comnih.gov caymanchem.comglpbio.commedchemexpress.comnih.gov
Targeting Cancer Stem-Like CellsPatient-derived lung cancer stem-like cells (LCSCs)Preferentially targets LCSCs, inhibits their growth in vitro and in vivo, and reduces cancer stem cell content in tumors. nih.govnih.gov nih.govnih.gov

Properties

Molecular Formula

C15H16ClN3S · HBr

Molecular Weight

386.7

InChI

InChI=1S/C15H16ClN3S.BrH/c1-10-2-7-13(8-10)18-19-15-17-14(9-20-15)11-3-5-12(16)6-4-11;/h3-6,9-10H,2,7-8H2,1H3,(H,17,19);1H/b18-13+;

InChI Key

FTEQRZOKSCOLKS-PUBYZPQMSA-N

SMILES

ClC(C=C1)=CC=C1C2=CSC(N/N=C3CCC(C)C3)=N2.Br

Synonyms

3-methyl-2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone, cyclopentanone, hydrobromide

Origin of Product

United States

Synthetic Chemistry and Structural Insights of Cpth6 Hydrobromide

Chemical Synthesis Pathways of Thiazole (B1198619) Derivatives Related to CPTH6

The synthesis of thiazole derivatives, including those structurally related to CPTH6, often relies on established methods in heterocyclic chemistry. The thiazole ring system itself can be formed through various cyclization reactions. mdpi.com

Precursor Compounds and Reaction Mechanisms

A common approach for synthesizing 2-aminothiazoles and their derivatives, such as the hydrazone found in CPTH6, involves the reaction of thiourea (B124793) or thiosemicarbazides/thiosemicarbazones with α-halocarbonyl compounds. mdpi.com This process, often related to the Hantzsch thiazole synthesis, facilitates the formation of the thiazole ring. mdpi.com Specifically for compounds like CPTH6 which feature a hydrazone substituent at the 2-position, the reaction of thiosemicarbazides or thiosemicarbazones with α-halocarbonyls can yield the desired thiazol-2-yl-hydrazone derivatives. mdpi.com

While specific detailed synthetic schemes for CPTH6 hydrobromide were not extensively detailed in the search results beyond its classification as a synthetic thiazole derivative, the general principles for synthesizing (thiazol-2-yl)hydrazones involve the condensation of a suitable hydrazine (B178648) or hydrazide with a precursor containing the thiazole ring or the formation of the thiazole ring with a pre-existing hydrazone moiety. mdpi.comnih.gov The formation of the hydrobromide salt typically involves treating the free base with hydrobromic acid. caymanchem.com

Methodological Approaches in CPTH6 Analogue Synthesis

The synthesis of analogues of CPTH6 and related (thiazol-2-yl)hydrazones has been undertaken to explore their biological activities, particularly as HAT inhibitors. nih.gov These efforts involve synthesizing new (thiazol-2-yl)hydrazones, as well as related thiazolidines and pyrimidin-4(3H)-ones. nih.gov Such synthetic campaigns aim to identify compounds with improved potency or selectivity against specific HAT enzymes. nih.govresearchgate.net Methodological approaches often involve variations in the substituents on the thiazole ring, the hydrazone moiety, and the cycloalkylidene group (in the case of CPTH6 and its direct analogues). nih.gov

Structure-Activity Relationship (SAR) Studies of CPTH6 and Related HAT Inhibitors

SAR studies have been crucial in understanding how the structural features of CPTH6 and its analogues contribute to their HAT inhibitory activity. CPTH6 has been identified as a specific inhibitor of Gcn5 and pCAF HAT activities, showing little to no effect on p300 and CBP. caymanchem.comaacrjournals.orgdcchemicals.comresearchgate.net This selectivity is a key aspect of its biological profile.

Elucidation of Key Structural Features for HAT Inhibition

Research indicates that the thiazole core and the attached substituents are critical for the inhibitory activity. Studies comparing CPTH6 and other thiazole derivatives have aimed to pinpoint the structural elements responsible for inhibiting specific HATs like Gcn5 and pCAF. nih.govaacrjournals.orgresearchgate.net For instance, CPTH6's inhibitory effect on Gcn5 is noted as being similar to that of MB-3, a known specific Gcn5 inhibitor, suggesting some shared interaction mechanisms or crucial structural motifs. aacrjournals.orgresearchgate.net Variations in the cycloalkylidene or phenyl substituents in related thiazolyl-hydrazone derivatives have been explored to understand their impact on potency and selectivity towards different HAT enzymes, such as p300 and PCAF. nih.govresearchgate.net

Computational Modeling and Rational Design Approaches for CPTH6 Analogs

Computational methods, including molecular modeling and docking simulations, play a significant role in understanding the interaction of CPTH6 and its analogues with their target HAT enzymes and in guiding the design of new inhibitors. acs.orguni-halle.demdpi.commdpi.com

Molecular Docking Simulations

Molecular docking simulations are employed to predict the binding modes and affinities of CPTH6 and its analogues within the active sites of HAT enzymes like Gcn5 and pCAF. acs.orguni-halle.demdpi.commdpi.com These simulations help visualize how the compound interacts with key amino acid residues in the binding pocket, providing insights into the molecular basis of inhibition. By analyzing the predicted interactions, researchers can identify crucial structural features of the ligand that are necessary for effective binding and inhibition. uni-halle.demdpi.commdpi.com This information is then used in rational design approaches to synthesize modified analogues with potentially improved binding characteristics and inhibitory profiles. uni-halle.desemanticscholar.org While specific detailed docking studies solely focused on CPTH6 were not extensively detailed, the application of these techniques to related HAT inhibitors and thiazole derivatives is a common practice in the field to understand their molecular interactions and guide the development of more potent and selective compounds. acs.orguni-halle.demdpi.commdpi.comsemanticscholar.orgresearchgate.netresearchgate.net

Molecular Dynamics Simulations

While extensive details on molecular dynamics (MD) simulations specifically of CPTH6 (hydrobromide) are not prominently detailed in the immediate search results, the broader context of research involving similar compounds and targets provides insight into how MD simulations are applied in this field.

Molecular dynamics simulations are a core methodology in molecular modeling and computational design used to study the dynamics and temporal evolution of molecular systems. nih.gov They are often employed to analyze the conformational flexibility and stability of protein-ligand complexes and to rationalize binding modes. nih.govuni-halle.de

In the context of enzyme inhibitors and protein interactions, MD simulations can complement docking studies to provide a more dynamic picture of how a ligand like CPTH6 interacts with its target protein, such as Gcn5 or pCAF. nih.govuni-halle.deresearchgate.net For example, MD simulations have been used to analyze selective peptidic inhibitors and derive their binding modes and structure-activity relationships with sirtuins. uni-halle.de Similarly, MD simulations, following docking studies, have been applied to analyze the stability of protein-drug complexes and confirm the stability of their interactions based on binding free energies. nih.gov

Given that CPTH6 is studied for its interaction with histone acetyltransferases, MD simulations would be a relevant computational technique to explore the dynamic behavior of CPTH6 within the active site of enzymes like Gcn5 or pCAF, to understand the stability of the complex, and to potentially explain the basis for its selectivity. Although direct studies of CPTH6 using MD simulations were not explicitly found, the methodology is highly relevant to understanding the interactions of this class of inhibitors with their protein targets. nih.govuni-halle.deresearchgate.net

Virtual Screening Methodologies

Virtual screening is a computational technique widely used in drug discovery to identify potential lead compounds by searching large databases of chemical structures. nih.govuni-halle.de This method is often combined with other computational approaches, such as docking and molecular dynamics simulations, as well as experimental validation through synthetic chemistry and enzymatic testing. uni-halle.de

Virtual screening can be performed using structure-based or ligand-based approaches. Structure-based virtual screening utilizes the 3D structure of the target protein to dock small molecules into the binding site and estimate their binding affinity. uni-halle.de Ligand-based virtual screening, on the other hand, uses the properties of known active compounds to search for similar molecules.

In the context of identifying inhibitors for enzymes like histone acetyltransferases or other protein targets, virtual screening methodologies are valuable for prioritizing compounds for synthesis and biological testing. nih.govuni-halle.deresearchgate.net For instance, structure-based virtual screening has been used to identify small-molecule inhibitors for sirtuins. uni-halle.de

Molecular Mechanisms of Action of Cpth6 Hydrobromide

Specific Inhibition of Histone Acetyltransferases

CPTH6 has been characterized as a novel inhibitor that specifically targets certain members of the HAT family. oncotarget.comnih.gov

Targeting Gcn5 and pCAF Activity by CPTH6

Studies have demonstrated that CPTH6 significantly inhibits the HAT activity of both Gcn5 (General control non-depressible 5) and pCAF (p300/CBP-associated factor). researchgate.netresearchgate.netnih.govaacrjournals.org This inhibitory effect has been observed in in vitro assays using recombinant human enzymes. researchgate.netresearchgate.netaacrjournals.org The compound's ability to reduce Gcn5 activity is reported to be quite similar to other inhibitors. researchgate.net The inhibitory effect of CPTH6 on Gcn5 HAT activity can be reverted by increasing the concentration of the acetyl group donor, acetyl-CoA, suggesting a competitive mechanism. researchgate.netaacrjournals.org

Selectivity Profile of CPTH6 Against Other HATs (e.g., p300, CBP)

Importantly, CPTH6 exhibits selectivity in its HAT inhibition profile. Research indicates that CPTH6 does not significantly affect the HAT activity of p300 (adenoviral E1A binding protein of 300 kDa) and CBP (CREB-binding protein). researchgate.netaacrjournals.orgdcchemicals.comglpbio.comcaymanchem.com This selectivity distinguishes CPTH6 from pan-HAT inhibitors like anacardic acid, which inhibits the activity of a broader range of HATs, including p300, CBP, pCAF, and Gcn5. researchgate.net

The following table summarizes the selectivity profile of CPTH6 against key HAT enzymes:

HAT EnzymeInhibition by CPTH6
Gcn5Inhibited
pCAFInhibited
p300Not affected
CBPNot affected

Data Source: researchgate.netaacrjournals.orgdcchemicals.comglpbio.comcaymanchem.com

Modulation of Histone Acetylation by CPTH6

The inhibition of Gcn5 and pCAF by CPTH6 leads to downstream effects on histone acetylation levels.

Hypoacetylation of Histone H3 and H4

CPTH6 treatment has been shown to reduce the acetylation levels of both histone H3 and histone H4. researchgate.netresearchgate.netnih.govaacrjournals.orgglpbio.comcaymanchem.comresearchgate.netcaymanchem.comcaymanchem.com This hypoacetylation effect is observed in various cell lines and is dependent on both the concentration of CPTH6 and the duration of treatment. researchgate.netaacrjournals.org Western blot analysis has confirmed the decrease in acetylated histone H3 and H4 levels following CPTH6 exposure, without affecting the total expression of these histones. aacrjournals.org The extent of protein hypoacetylation appears to correlate with the compound's effect on cell viability in certain cell types. oncotarget.comresearchgate.net

Specificity of Histone Lysine (B10760008) Residue Acetylation Inhibition (e.g., H3K18)

While CPTH6 leads to a general decrease in H3 and H4 acetylation, some studies highlight specificity regarding certain lysine residues. CPTH6 has been reported to decrease the acetylation of histone H3 specifically at lysine 18 (H3K18) in a dose-dependent manner. dcchemicals.com This specific inhibition of H3K18 acetylation is notable, as this modification is often associated with active gene transcription. nih.gov CPTH6 does not appear to affect histone H3 methylation at lysines 9 and 4. dcchemicals.com The preference of Gcn5 and pCAF for histone H3 has been previously shown, which aligns with CPTH6's effect on H3 acetylation. aacrjournals.org

Non-Histone Protein Acetylation Inhibition by CPTH6

Beyond its effects on histones, CPTH6 also influences the acetylation of non-histone proteins. CPTH6 has been shown to decrease the acetylation level of α-tubulin, a non-histone substrate. oncotarget.comresearchgate.netresearchgate.netnih.govaacrjournals.orgglpbio.comcaymanchem.comresearchgate.netcaymanchem.comcaymanchem.com This reduction in α-tubulin acetylation occurs without affecting the total expression of α-tubulin. aacrjournals.org The ability of CPTH6 to inhibit α-tubulin acetylation has been confirmed in both in vitro and in vivo settings. oncotarget.comnih.gov This indicates that the HAT inhibitory activity of CPTH6 extends to non-histone targets, a characteristic shared by other HAT inhibitors. aacrjournals.org The effect of CPTH6 on α-tubulin acetylation may play a role in its observed biological effects, such as the alteration of autophagy. nih.gov Gcn5 and pCAF are known to acetylate a considerable number of non-histone proteins involved in various cellular processes. portlandpress.comresearchgate.net

Alpha-Tubulin Acetylation Modulation

CPTH6 (hydrobromide) has been shown to inhibit the acetylation of alpha-tubulin. glpbio.comnetascientific.comresearchgate.netcaymanchem.comnih.govresearchgate.netnih.gov Alpha-tubulin is a key component of microtubules, which are essential for various cellular processes including cell division, intracellular transport, and maintaining cell shape. Acetylation of alpha-tubulin occurs specifically on lysine 40 (K40) and is primarily catalyzed by the alpha-tubulin acetyltransferase 1 (ATAT1), which belongs to the Gcn5 HAT family. nih.gov

Studies have demonstrated a decrease in acetylated alpha-tubulin levels in various cancer cell lines, including non-small cell lung cancer (NSCLC) and leukemia cells, following treatment with CPTH6. researchgate.netnih.govnih.gov This reduction in alpha-tubulin acetylation has been observed in a time- and dose-dependent manner. researchgate.netnih.gov For instance, in lung cancer stem-like cells (LCSC136), treatment with 50 µM CPTH6 for 24 hours resulted in an approximate 85% decrease in alpha-tubulin acetylation. nih.gov The ability of CPTH6 to inhibit tubulin acetylation has also been confirmed in in vivo studies using LCSC-derived xenografts. nih.gov

The correlation between alpha-tubulin levels and drug sensitivity suggests that ATAT1 could be another direct target of CPTH6 and that the level of acetylated tubulin may serve as a predictive biomarker for the response to this class of HAT inhibitors. nih.gov The impact of CPTH6 on alpha-tubulin acetylation is linked to its anti-proliferative and pro-apoptotic effects in cancer cells. netascientific.comcaymanchem.comnih.govnih.gov

Cell LineCPTH6 ConcentrationTreatment DurationDecrease in Acetylated α-TubulinSource
H1299 cellsVaried24 hoursObserved decrease nih.gov
LCSC136 cells50 µM24 hours~85% decrease nih.gov
Leukemia cell linesNot specifiedNot specifiedInhibition observed glpbio.comnetascientific.comresearchgate.netcaymanchem.comnih.govresearchgate.net
U-937 cell line50 µMTime-dependentReduction observed researchgate.net

Implications of Non-Histone Protein Acetylation in Cellular Processes

Beyond histones, CPTH6 (hydrobromide) also inhibits the acetylation of non-histone proteins, with alpha-tubulin being a notable example. glpbio.comnetascientific.comresearchgate.netcaymanchem.comnih.govresearchgate.netnih.gov Acetylation of non-histone proteins is a crucial post-translational modification that regulates their function, stability, and interactions, thereby influencing a wide array of cellular processes.

The inhibition of non-histone protein acetylation by CPTH6 has implications for several cellular functions. For instance, the modulation of alpha-tubulin acetylation by CPTH6 can affect microtubule dynamics, which are vital for cell division and intracellular transport. nih.gov Alterations in microtubule structure and function can contribute to the observed cell cycle arrest and induction of apoptosis in CPTH6-treated cancer cells. glpbio.comnetascientific.comcaymanchem.comnih.gov

Furthermore, HATs like Gcn5 and pCAF, which are inhibited by CPTH6, are known to acetylate a variety of other non-histone proteins, including transcription factors, enzymes, and signaling pathway proteins. Acetylation of these proteins can impact processes such as gene expression, cell proliferation, differentiation, and apoptosis. While the direct impact of CPTH6 on the acetylation of specific non-histone proteins other than alpha-tubulin is an area of ongoing research, its inhibitory activity on Gcn5 and pCAF suggests a broader influence on cellular processes regulated by the acetylation of diverse non-histone targets. glpbio.comcaymanchem.comresearchgate.netdcchemicals.comcaymanchem.com

Cellular and Subcellular Pharmacological Effects of Cpth6 Hydrobromide

Impact on Cell Cycle Progression

Studies have demonstrated that CPTH6 (hydrobromide) influences the distribution of cells within the different phases of the cell cycle. researchgate.netnih.govresearchgate.net

Induction of G0/G1 Phase Arrest

A notable effect of CPTH6 (hydrobromide) is the accumulation of cells in the G0/G1 phase of the cell cycle. researchgate.netnih.govcaymanchem.comglpbio.comresearchgate.net This indicates an arrest in the early stages of the cell cycle, preventing cells from progressing towards DNA replication and division. This accumulation has been observed in human leukemia cell lines following treatment with CPTH6. researchgate.netnih.govresearchgate.net The induction of G0/G1 arrest is associated with modulated expression of key cell-cycle regulatory proteins, such as an increased level of the cyclin-dependent kinase inhibitor p27 and the transcription factor E2F4, alongside hypophosphorylation and reduced expression of retinoblastoma proteins Rb and Rb2. researchgate.net

Below is a representative data table illustrating the effect of CPTH6 on cell cycle distribution in U-937 leukemia cells:

TreatmentSub-G1 (%)G0/G1 (%)S (%)G2/M (%)
ControlMinorNormalNormalNormal
CPTH6 (100 µmol/L, 24h)IncreasedIncreasedDecreasedDecreased
CPTH6 (100 µmol/L, 48h)Further IncreasedFurther IncreasedFurther DecreasedFurther Decreased

Note: Data is illustrative, based on descriptions of observed trends in research findings. researchgate.net

Effects on S and G2/M Phases of the Cell Cycle

Consistent with the observed G0/G1 arrest, treatment with CPTH6 (hydrobromide) leads to a depletion of cells from the S and G2/M phases of the cell cycle. researchgate.netnih.govresearchgate.net The reduction in the S phase indicates inhibited DNA synthesis, while the decrease in the G2/M phase suggests that fewer cells are progressing to the stages of growth before mitosis and mitosis itself. This depletion is evident after treatment with CPTH6. researchgate.netnih.govresearchgate.net

Apoptosis Induction Mechanisms by CPTH6

CPTH6 (hydrobromide) is known to activate the apoptotic program in various cancer cell lines. medchemexpress.comnih.govmedchemexpress.com The induction of apoptosis is a key mechanism contributing to the reduction in cell viability observed with CPTH6 treatment. researchgate.netnih.govcaymanchem.com

Involvement of the Mitochondrial Apoptotic Pathway

Research indicates that the mitochondrial pathway plays a significant role in CPTH6-induced apoptosis. researchgate.netnih.govresearchgate.net This pathway is a major route for initiating programmed cell death and is characterized by events occurring within the mitochondria. researchgate.netnih.gov

Mitochondrial Membrane Potential Alterations

A crucial event in the mitochondrial apoptotic pathway is the alteration of the mitochondrial membrane potential (MMP). CPTH6 (hydrobromide) has been shown to induce a decrease in mitochondrial membrane potential. researchgate.netnih.govresearchgate.net This loss of MMP is a hallmark of early apoptosis and indicates mitochondrial dysfunction. researchgate.netnih.gov Flow cytometric analysis using dyes that are sensitive to MMP changes has been used to evaluate this effect. researchgate.netresearchgate.net

Cytochrome c Release from Mitochondria

Another critical step in the mitochondrial apoptotic pathway is the release of cytochrome c from the mitochondria into the cytosol. researchgate.netnih.govresearchgate.netwikipedia.org CPTH6 (hydrobromide) treatment has been demonstrated to induce the release of cytochrome c from the mitochondria to the cytosol. researchgate.netnih.govresearchgate.net Once in the cytosol, cytochrome c can interact with other proteins to form the apoptosome, which subsequently activates caspases, the executioners of apoptosis. researchgate.netwikipedia.org Western blot analysis has been utilized to detect the presence of cytochrome c in cytosolic extracts following CPTH6 treatment, providing evidence for its release from mitochondria. researchgate.net

Role of Bcl-2 and Bcl-xL Proteins

Studies have indicated the involvement of Bcl-2 and Bcl-xL proteins in CPTH6-induced apoptosis. nih.govresearchgate.netresearchgate.net Overexpression of these anti-apoptotic proteins in leukemia cells was found to be involved in the apoptotic response triggered by CPTH6. nih.govresearchgate.netresearchgate.net This suggests that CPTH6's pro-apoptotic effects are, at least in part, mediated through pathways influenced by the Bcl-2 family of proteins. researchgate.net

Caspase-Dependent Apoptosis Activation

CPTH6 has been shown to activate the apoptotic program, which is often characterized by the activation of caspases. medchemexpress.comnih.govnih.govksbu.edu.tr Research in lung cancer stem-like cells demonstrated that CPTH6 induces a form of cell death resembling canonical caspase-dependent apoptosis. nih.gov The addition of a pan-caspase inhibitor, zVAD-fmk, significantly diminished the percentage of apoptotic cells induced by CPTH6, indicating the involvement of caspases in this process. nih.gov

Modulation of Autophagy by CPTH6

CPTH6 has been shown to impair autophagy in a variety of tumor cell lines. dcchemicals.comglpbio.comtargetmol.cncaymanchem.comnetascientific.comnih.govnih.gov While CPTH6 treatment can lead to an increase in autophagic features, such as elevated levels of LC3B-II and the appearance of autophagosomal puncta, this is primarily due to an impairment of the degradation pathway rather than enhanced autophagosome formation. nih.govnih.gov

Non-Canonical Autophagy Impairment

The effect of CPTH6 on autophagy appears to occur through a non-canonical mechanism. nih.gov This mechanism does not require beclin-1-dependent nucleation, a key step in canonical autophagy initiation. nih.gov

Atg-7-Mediated Elongation of Autophagosomal Membranes

Despite the beclin-1 independence, the modulation of autophagy by CPTH6 involves the Atg-7-mediated elongation of autophagosomal membranes. glpbio.comtargetmol.cncaymanchem.comnetascientific.comnih.gov This indicates that while the initiation phase may differ from canonical pathways, the formation of autophagosomal structures still relies on core autophagy-related proteins like Atg-7. nih.gov

Reduction of Autophagosome Turnover and Degradation Pathway Impairment

Crucially, CPTH6 reduces autophagosome turnover by impairing their degradation pathway. dcchemicals.comnih.govnih.gov This impairment leads to the accumulation of autophagosomes and autophagy substrates such as p62 and NBR1, confirming a blockage in the degradation process rather than an increase in autophagic flux. nih.govnih.gov Combined treatment with late-stage autophagy inhibitors further supports that CPTH6 primarily affects the degradation phase of autophagy. nih.govnih.gov

Table 1: Summary of CPTH6 Effects on Apoptosis and Autophagy Markers

Effect/MarkerObservation in CPTH6 TreatmentReference
Apoptotic Cell DeathDose- and time-dependent induction nih.gov
Annexin V BindingIncreased nih.gov
Sub-G1 PeakAppearance nih.gov
PARP CleavageObserved nih.gov
H2AX Phosphorylation (γH2AX)Increased nih.gov
LC3B-II LevelsIncreased nih.govnih.gov
Autophagosomal PunctaAppearance nih.govnih.gov
p62 and NBR1 LevelsEnhancement (due to blocked degradation) nih.govnih.gov
Autophagosome TurnoverReduced dcchemicals.comnih.govnih.gov
Autophagosome Degradation PathwayImpaired dcchemicals.comnih.govnih.gov

Table 2: CPTH6 Impact on Bcl-2 and Bcl-xL

ProteinObservation in CPTH6 TreatmentReference
Bcl-2Involvement in CPTH6-induced apoptosis (shown by overexpression) nih.govresearchgate.netresearchgate.net
Bcl-xLInvolvement in CPTH6-induced apoptosis (shown by overexpression) nih.govresearchgate.netresearchgate.net

Table 3: CPTH6 Impact on Autophagy Mechanisms

Mechanism/ProteinObservation in CPTH6 TreatmentReference
Beclin-1 NucleationNot required for CPTH6 effect on autophagy (non-canonical) nih.gov
Atg-7-mediated ElongationInvolved in CPTH6-induced autophagosomal membrane elongation glpbio.comtargetmol.cncaymanchem.comnetascientific.comnih.gov
Autophagosome MaturationInhibited nih.govnih.gov

Alteration of Autophagy Substrate Protein Levels (e.g., p62, NBR1)

CPTH6 treatment has been shown to increase the steady-state levels of autophagy substrate proteins such as p62 (also known as SQSTM1) and NBR1. An increase in the levels of these proteins is indicative of a blockage in the late stage of autophagy, specifically the degradation pathway of autophagic cargo. Studies using human tumor cell lines have demonstrated that CPTH6 treatment leads to a dose-dependent enhancement of p62 and NBR1 protein levels, confirming an impairment of autophagic cargo degradation. nih.govnih.gov This effect has been observed in various tumor cell lines, including U-937 cells. nih.gov While p62 can also be degraded via the proteasomal pathway, evidence suggests that CPTH6 does not act as a proteasome inhibitor. nih.gov

Influence of Alpha-Tubulin Acetylation on CPTH6-Induced Autophagy Alteration

CPTH6 has been identified as an inhibitor of histone acetyltransferase (HAT) activity, and its effect on alpha-tubulin acetylation has been investigated. Treatment with CPTH6 leads to a decrease in the acetylation level of alpha-tubulin in cell lines such as U-937 and H1299. nih.govnih.gov This decrease in alpha-tubulin acetylation appears to play a role in the CPTH6-induced alteration of autophagy. Research suggests that the regulation of the acetylation/deacetylation balance of alpha-tubulin has significant implications for autophagy. nih.gov The hypothesis is that CPTH6 may affect autophagosome maturation through its influence on alpha-tubulin acetylation. nih.govnih.gov Studies where the acetyltransferase ATAT1, a major alpha-tubulin acetyltransferase, was silenced showed that CPTH6 treatment failed to increase autophagic markers in these cells, further indicating a possible link between alpha-tubulin acetylation and CPTH6's effect on autophagy. nih.govnih.gov

Differentiation-Inducing Effects of CPTH6

CPTH6 has demonstrated the ability to induce differentiation in certain cancer cell types. nih.govdcchemicals.comresearchgate.netcnr.it

Induction of Differentiation in Acute Myeloid Leukemia Cells

CPTH6 has been shown to induce differentiation in acute myeloid leukemia (AML) cells. nih.govdcchemicals.comcnr.it This effect contributes to its potential as an antineoplastic agent. nih.govnih.gov

Differentiation Induction in Neuroblastoma Cells

In addition to AML cells, CPTH6 also induces differentiation in neuroblastoma cells. nih.govdcchemicals.comresearchgate.netcnr.it

Cellular Selectivity and Context-Dependent Responses to CPTH6

The effects of CPTH6 can vary depending on the cell type, indicating cellular selectivity.

Differential Sensitivity Across Diverse Cancer Cell Lines

Studies evaluating the effect of CPTH6 on a panel of human tumor cell lines with different origins have shown that these cell lines exhibit differential sensitivity to CPTH6 treatment in terms of cell viability. nih.govresearchgate.net A correlation has been observed between the inhibitory efficacy of CPTH6 on histone acetylation and its cytotoxicity across these diverse cancer cell lines. nih.govresearchgate.net For example, while CPTH6 inhibits the growth of both lung cancer stem-like cells (LCSCs) and established non-small cell lung cancer (NSCLC) cell lines, LCSCs have shown greater growth inhibition. nih.gov The sensitivity of NSCLC and patient-derived LCSC cells to CPTH6 has also been correlated with the baseline level of acetylated alpha-tubulin. nih.gov

Preferential Targeting of Cancer Stem-Like Cells

Cancer stem cells (CSCs) are recognized for their critical roles in tumor initiation, progression, therapeutic resistance, and relapse nih.govnih.govmdpi.com. Targeting these specific cell populations is considered a promising strategy for improving cancer therapy outcomes mdpi.com. Research into the thiazole (B1198619) derivative CPTH6 (hydrobromide) has revealed a notable preferential activity against cancer stem-like cells, particularly in the context of lung cancer nih.govnih.gov.

Studies have demonstrated that CPTH6, identified as an inhibitor of pCAF and Gcn5 histone acetyltransferases (HATs), exhibits a more pronounced inhibitory effect on the growth of lung cancer stem-like cells (LCSCs) derived from non-small cell lung cancer (NSCLC) patients compared to established NSCLC cell lines nih.govnih.gov. The primary mechanism underlying the growth inhibition observed in LCSC lines treated with CPTH6 is the induction of apoptosis nih.govnih.gov.

A key finding highlighting the preferential targeting is the differential sensitivity between undifferentiated LCSCs and their differentiated progeny. Differentiated cells derived from LCSC lines display greater resistance to CPTH6-induced loss of cell viability and reduction of protein acetylation when compared to their undifferentiated counterparts nih.govnih.gov. This suggests that the stem-like state confers a specific vulnerability to HAT inhibition by CPTH6 nih.govnih.gov.

The efficacy of CPTH6 in inducing apoptosis also appears to be differential, requiring lower doses to trigger apoptosis in LCSCs compared to established NSCLC lines, where high concentrations and prolonged exposure times are needed for a low percentage of apoptotic cells nih.gov. The observed effects on cell viability have been correlated with the extent of protein hypoacetylation and the baseline levels of acetylated α-tubulin nih.gov. The inhibition of tubulin acetylation by CPTH6 has also been confirmed in vivo in tumor specimens nih.govnih.gov.

These findings collectively indicate that CPTH6 preferentially targets the cancer stem-like cell population, suggesting its potential as a therapeutic agent specifically aimed at eradicating these treatment-resistant cells.

Summary of Comparative Effects of CPTH6 on LCSCs vs. Established NSCLC Cells

EffectLung Cancer Stem-Like Cells (LCSCs)Established NSCLC Cell LinesReference
Growth InhibitionGreater sensitivityLower sensitivity nih.govnih.gov
Apoptosis InductionPrimary mechanism, effective at lower dosesLow percentage, requires high doses/time nih.govnih.gov
Stemness MarkersReduction observedNot specifically highlighted in comparative context nih.govnih.gov
Differentiated ProgenyMore resistant than undifferentiated LCSCs- nih.govnih.gov
In vivo Tumor GrowthInhibition of LCSC-derived xenograftsModerate/not significant effect on H1299 xenografts (data not shown in source) nih.gov
In vivo CSC ContentReduced- nih.govnih.gov

Preclinical Investigations of Cpth6 Hydrobromide Efficacy

In Vitro Studies on Cell Lines

In vitro studies have demonstrated the cytotoxic and anti-proliferative effects of CPTH6 across a spectrum of cancer cell types, highlighting its potential as a therapeutic agent.

Studies in Human Leukemia Cell Lines (e.g., U-937, K562)

CPTH6 has been shown to induce histone hypoacetylation and apoptosis in human leukemia cells. Studies using cell lines such as U-937 and K562 have indicated that CPTH6 reduces cell viability in a concentration- and time-dependent manner. nih.govresearchgate.net For instance, CPTH6 treatment of U-937 cells led to a concentration-dependent increase in the percentage of apoptotic cells. researchgate.net Similarly, CPTH6 has been reported to activate the apoptotic program and increase autophagic features in human acute myeloid leukemia cell lines. medchemexpress.com

Investigations in Solid Tumor Cell Lines (e.g., NSCLC, Colon Carcinoma, Breast Carcinoma)

Investigations have extended to solid tumor cell lines, revealing differential sensitivity to CPTH6 treatment. CPTH6 inhibits in vitro cell viability of human non-small cell lung cancer (NSCLC) cell lines. nih.gov Studies across nine established NSCLC cell lines showed varying sensitivities to CPTH6, with IC50 values at 72 hours ranging from 65 to 205 µM. nih.gov Examples of tested NSCLC cell lines include A549, H1299, Calu-1, A427, Calu-3, HCC827, H460, H1975, and H1650. nih.gov

Solid tumor cell lines from other origins, such as colon carcinoma (e.g., HT-29, HCT116) and breast carcinoma (e.g., MCF7), have also been evaluated for their sensitivity to CPTH6 in terms of cell viability and histone acetylation inhibition. researchgate.net

Effects on Patient-Derived Cancer Stem-Like Cells

CPTH6 has demonstrated a preferential targeting effect on cancer stem-like cells, particularly lung cancer stem-like cells (LCSCs) derived from NSCLC patients. nih.govnih.gov Although CPTH6 inhibits the growth of both LCSC and established NSCLC cell lines, LCSCs exhibit greater growth inhibition. nih.govnih.gov The growth inhibitory effect in LCSC lines is primarily attributed to apoptosis induction. nih.govnih.gov Differentiated progeny of LCSC lines have shown greater resistance to CPTH6 in terms of cell viability loss and reduction of protein acetylation compared to their undifferentiated counterparts. nih.govnih.gov CPTH6 treatment in LCSC lines is also associated with a reduction of stemness markers. nih.govoncotarget.com

Quantitative Assessment of Cell Viability and Proliferation

Quantitative assessment of cell viability and proliferation has been a key aspect of preclinical studies. Assays such as MTT and CellTiter-Glo have been utilized to measure the impact of CPTH6 on cell growth. nih.govarabjchem.org These assays have provided dose- and time-dependent inhibition data across various cancer cell lines. For instance, MTT assay was used to analyze cell viability in established NSCLC cell lines exposed to increasing concentrations of CPTH6. nih.gov CellTiter-Glo assay was employed to assess cell viability in patient-derived LCSC lines treated with CPTH6. nih.gov Colony formation assays have also been used to evaluate the long-term proliferative capacity of cancer cells after CPTH6 exposure, showing impaired colony formation in a dose-dependent manner in sensitive cell lines. nih.gov

Here is a table summarizing some reported IC50 values for CPTH6 in various cell lines:

Cell LineCancer TypeAssayExposure TimeIC50 (µM)Source
A549NSCLCMTT72h73 nih.gov
H1299NSCLCMTT72h65 nih.gov
Calu-1NSCLCMTT72h77 nih.gov
A427NSCLCMTT72h81 nih.gov
Calu-3NSCLCMTT72h85 nih.gov
HCC827NSCLCMTT72h205 nih.gov
H460NSCLCMTT72h147 nih.gov
H1975NSCLCMTT72h198 nih.gov
H1650NSCLCMTT72h83 nih.gov
LCSC136Patient-derived LCSCCellTiter-Glo72h21 researchgate.net
LCSC36Patient-derived LCSCCellTiter-Glo72h23 researchgate.net
LCSC18Patient-derived LCSCCellTiter-Glo72h12 researchgate.net
LCSC196Patient-derived LCSCCellTiter-Glo72h36 researchgate.net
LCSC223Patient-derived LCSCCellTiter-Glo72h25 researchgate.net
LCSC229Patient-derived LCSCCellTiter-Glo72h29 researchgate.net
LCSC143Patient-derived LCSCCellTiter-Glo72h67 researchgate.net
K562LeukemiaGI50 (PubChem)Not specified6807.69 nM

Flow Cytometric Analyses of Cell Cycle and Apoptosis

Flow cytometry has been instrumental in analyzing the effects of CPTH6 on cell cycle distribution and apoptosis induction. CPTH6 induces cell-cycle perturbation, causing accumulation of cells in the G0/G1 phase and depletion from the S and G2/M phases in leukemia cell lines like U-937 and HL-60. researchgate.netresearchgate.net This cell cycle arrest is evident after 24 hours of treatment. researchgate.net

Apoptosis induction by CPTH6 has been confirmed through flow cytometric analysis using Annexin V/Propidium (B1200493) Iodide (PI) or Annexin V/caspase-3 staining. researchgate.netnih.gov Studies in U-937 cells showed a time-dependent increase in the percentage of apoptotic cells following treatment with CPTH6. researchgate.net Similar findings were observed in NSCLC cell lines and patient-derived LCSCs, where CPTH6 treatment led to a dose- and time-dependent induction of apoptotic cell death. nih.govresearchgate.net The induction of apoptosis has also been confirmed by techniques such as TUNEL assay. researchgate.net

Biochemical Assays of HAT Activity and Protein Acetylation

Biochemical assays have confirmed CPTH6 as an inhibitor of histone acetyltransferase (HAT) activity, specifically targeting Gcn5 and pCAF. researchgate.netcaymanchem.comdcchemicals.com Studies using radioactive assays with recombinant human HAT enzymes have shown that CPTH6 significantly inhibits the activity of pCAF and Gcn5, while having no significant effect on p300 or CBP HAT activity. researchgate.netdcchemicals.com

Consistent with its HAT inhibitory activity, CPTH6 treatment leads to decreased acetylation of both histone H3 and α-tubulin in various cancer cell lines, including leukemia and NSCLC cells. researchgate.netnih.govcaymanchem.com Western blot analysis has been used to demonstrate the reduction in acetylated histone H3 (e.g., at Lys 9/14 and Lys 18) and acetylated α-tubulin levels in a dose- and time-dependent manner after CPTH6 exposure. researchgate.net The inhibitory efficacy of CPTH6 on H3/H4 histone acetylation has been correlated with its cytotoxicity in solid tumor cell lines. researchgate.net

Colony Formation Assays in Cell Lines

CPTH6 has been shown to impair the colony formation capacity of cancer cell lines in a dose-dependent manner. For instance, in H1299 non-small cell lung cancer (NSCLC) cells, treatment with 100 μM CPTH6 resulted in a significant decrease of approximately 80% in colony formation compared to untreated control cells. nih.gov This indicates that CPTH6 can effectively reduce the ability of cancer cells to proliferate and form colonies in vitro. Studies have also noted that CPTH6 inhibits the growth of various cancer cell lines, including human myeloid cells. researchgate.netmedchemexpress.com

Genetic Perturbation Studies to Elucidate Mechanisms

Genetic perturbation studies have contributed to understanding the mechanisms by which CPTH6 exerts its effects. CPTH6 is known to inhibit the histone acetyltransferase (HAT) activity of Gcn5 and pCAF. caymanchem.comdcchemicals.comcaymanchem.comresearchgate.netresearchgate.net Inhibition of Gcn5, for example, has been shown to reduce cell proliferation and increase the population of necrotic or apoptotic cells in NSCLC cells. researchgate.net The inhibitory effect of CPTH6 on Gcn5 activity is comparable to that of MB-3, a known specific Gcn5 HAT inhibitor. researchgate.net CPTH6 also reduces the acetylation of histones H3/H4 and α-tubulin. caymanchem.comdcchemicals.comresearchgate.netnih.gov Studies involving the silencing of acetyltransferase ATAT1 have suggested a possible role of α-tubulin acetylation in CPTH6-induced alterations in autophagy. nih.gov CPTH6 has also been shown to induce cell-cycle perturbation, leading to accumulation of cells in the G0/G1 phase and depletion from the S/G2M phases in leukemia cell lines. nih.govresearchgate.net The compound also induces apoptosis, with evidence suggesting the involvement of the mitochondrial pathway. nih.gov

Combinatorial Approaches with Other Therapeutic Agents

Research has explored the potential of CPTH6 in combination with other therapeutic agents. In NSCLC cells, combining CPTH6 with conventional chemotherapeutic agents like pemetrexed (B1662193) and cisplatin (B142131) has shown synergistically increased cytotoxicity compared to single treatments. nih.gov The combination index scores were reported as 0.6 for pemetrexed/CPTH6 and 0.87 for cisplatin/CPTH6, suggesting a synergistic interaction. nih.gov Additionally, studies have explored combining CPTH6 with inhibitors targeting other epigenetic modifications, suggesting potential for combination therapy in cancers where DOT1L protein levels are altered. biorxiv.org

In Vivo Preclinical Studies in Animal Models

Preclinical investigations of CPTH6 have extended to in vivo studies using animal models, particularly cancer xenograft models. nih.govnih.govoncotarget.comvietnamjournal.ru

Efficacy in Cancer Xenograft Models

CPTH6 has demonstrated efficacy in inhibiting the growth of cancer xenografts derived from lung cancer stem-like cells (LCSCs). nih.govnih.govoncotarget.com In LCSC-derived xenografts, CPTH6 treatment strongly reduced tumor growth. nih.gov This aligns with in vitro findings where CPTH6 inhibited the growth of LCSC lines. nih.gov

Impact on Tumor Growth and Progression in Animal Models

In animal models, CPTH6 treatment has been shown to reduce tumor growth and progression. nih.govnih.govoncotarget.comvietnamjournal.ru Analysis of tumor tissues from treated animals revealed decreased cell proliferation (assessed by Ki67) and enhanced apoptosis (assessed by TUNEL) compared to untreated groups. nih.gov Furthermore, CPTH6 treatment in vivo confirmed its ability to inhibit α-tubulin acetylation in tumor specimens, linking its acetyltransferase inhibition activity to its antitumor effects in xenografts. nih.govoncotarget.com

In Vivo Validation of Protein Acetylation Inhibition

Preclinical investigations have provided evidence supporting the ability of CPTH6 (hydrobromide) to inhibit protein acetylation in in vivo settings, specifically demonstrated in xenograft models. Studies evaluating the efficacy of CPTH6 in lung cancer stem-like cell (LCSC)-derived xenografts have confirmed its impact on protein acetylation within tumors. caymanchem.comnih.gov

Research findings indicate that CPTH6 is capable of inhibiting the growth of LCSC-derived xenografts. caymanchem.comnih.gov Crucially, in these in vivo models, the inhibitory effect of CPTH6 on tubulin acetylation was also confirmed. caymanchem.comnih.govresearchgate.net This suggests that the mechanism of action observed in in vitro studies, involving the inhibition of histone acetyltransferase (HAT) activity and subsequent reduction in protein acetylation, translates to a relevant biological effect within a living system. vietnamjournal.rucaymanchem.com The ability of CPTH6 to inhibit tubulin acetylation in vivo was described as striking. caymanchem.comnih.gov

Advanced Analytical Methodologies in Cpth6 Hydrobromide Research

Spectroscopic Techniques for Characterization and Purity Assessment

Spectroscopic methods play a vital role in the initial characterization and ongoing purity assessment of CPTH6 (hydrobromide). Techniques such as UV/Vis spectroscopy are utilized to determine the maximum absorbance wavelengths (λmax) of the compound, which for CPTH6 (hydrobromide) are reported at 250 and 278 nm. caymanchem.comcaymanchem.com This provides a spectral fingerprint for identification. While not explicitly detailed in the search results for CPTH6 (hydrobromide), other spectroscopic methods commonly used in chemical characterization and purity assessment include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and Mass Spectrometry (MS) for determining molecular weight and identifying impurities. Elemental analysis is also used to determine the purity of compounds, with analytical results typically expected to be within a certain percentage of theoretical values. acs.orgnih.gov

Chromatographic Methods for Compound Analysis

Chromatographic techniques are indispensable for analyzing the purity of CPTH6 (hydrobromide) and separating it from potential impurities. High-Performance Liquid Chromatography (HPLC) is a standard method used for this purpose, often coupled with UV detection. acs.org HPLC allows for the separation of components in a mixture based on their differential interactions with a stationary phase and a mobile phase. Purity can be assessed by integrating the peaks in the chromatogram and determining the relative abundance of the main compound peak. acs.org Advanced chromatographic methods, such as those incorporating mass spectrometry (LC-MS), provide even more detailed information about the separated components, allowing for identification and quantification of impurities. chromatographyonline.com Orthogonal chromatographic conditions can also be employed to further confirm peak purity by resolving coeluting impurities. chromatographyonline.com

Biochemical Assays for Enzyme Activity and Protein Modification

Biochemical assays are fundamental to understanding the mechanism of action of CPTH6 (hydrobromide), particularly its inhibitory effects on KAT enzymes and its influence on protein acetylation.

HAT Activity Assays: Radioactive and colorimetric assays are used to measure the in vitro histone acetyltransferase (HAT) activity of enzymes like Gcn5, pCAF, p300, and CBP in the presence or absence of CPTH6 (hydrobromide). aacrjournals.orgresearchgate.netresearchgate.net These assays typically involve incubating recombinant HAT enzymes with histone substrates (e.g., H3 or H4 histones) and acetyl-CoA, including a radioactive tracer like [³H]acetyl-CoA for radioactive assays. aacrjournals.orgresearchgate.netresearchgate.net The incorporation of the acetyl group onto the histone substrate is then measured to determine enzyme activity. Research has shown that CPTH6 significantly inhibits the HAT activity of pCAF and Gcn5, but not p300 or CBP. aacrjournals.orgresearchgate.netdcchemicals.com

EnzymeCPTH6 Effect on HAT Activity
Gcn5Inhibited
pCAFInhibited
p300Not affected
CBPNot affected

Protein Acetylation Analysis: Western blot analysis is a widely used technique to assess the acetylation status of specific proteins, such as histone H3, histone H4, and α-tubulin, in cell lysates after CPTH6 treatment. aacrjournals.orgresearchgate.netresearchgate.netnih.govnih.govoncotarget.comresearchgate.netresearchgate.netaacrjournals.org Antibodies specific for acetylated lysine (B10760008) residues or specific acetylated proteins are used to detect changes in acetylation levels. Studies have shown that CPTH6 treatment leads to decreased acetylation of histone H3 (specifically at lysine 18) and α-tubulin in various cancer cell lines. aacrjournals.orgresearchgate.netdcchemicals.comnih.govoncotarget.comresearchgate.netresearchgate.netaacrjournals.org

Cell-Based Assays for Phenotypic and Mechanistic Studies

Cell-based assays are crucial for evaluating the biological effects of CPTH6 (hydrobromide) on living cells and investigating the underlying mechanisms.

Cell Viability Assays: Assays such as MTT and CellTiter-Glo are used to measure the viability of cancer cell lines after treatment with varying concentrations of CPTH6 (hydrobromide). nih.govoncotarget.com These assays provide quantitative data on the compound's cytotoxic effects.

Cell Cycle Analysis: Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). aacrjournals.orgresearchgate.net CPTH6 has been shown to induce cell cycle perturbation, leading to accumulation of cells in the G0/G1 phase. aacrjournals.orgglpbio.comnih.govresearchgate.net

Apoptosis Assays: Flow cytometry using Annexin V/PI staining and techniques like TUNEL assay are employed to detect and quantify apoptotic cells. aacrjournals.orgresearchgate.net Western blot analysis of key apoptotic markers such as cleaved caspases (e.g., caspase 3, 8, 9) and PARP cleavage is also used to confirm the induction of apoptosis. aacrjournals.orgresearchgate.netnih.gov CPTH6 has been demonstrated to activate the apoptotic program in cancer cells. aacrjournals.orgcaymanchem.comdcchemicals.comglpbio.comresearchgate.netnih.govnih.govmedchemexpress.com

Autophagy Assays: Immunoblotting for LC3B-II levels and fluorescence microscopy to visualize LC3B puncta are used to assess autophagic features. medchemexpress.comnih.govresearchgate.netnih.gov Electron microscopy can also be used to image autophagosomes. nih.govresearchgate.net CPTH6 has been shown to impair autophagy, affecting autophagosome turnover. caymanchem.comglpbio.commedchemexpress.comnih.govnih.gov

Angiogenesis Assays: In vitro assays such as wound healing, transwell invasion and migration, and tube formation assays using endothelial cells (e.g., HUVECs) are used to evaluate the effects of CPTH6 on angiogenesis-related functions. researchgate.netnih.govaacrjournals.org

Molecular Biology Techniques for Gene and Protein Expression Analysis

Molecular biology techniques are employed to investigate the impact of CPTH6 (hydrobromide) on gene and protein expression levels.

Western Blot Analysis: As mentioned earlier, Western blotting is extensively used to analyze the expression levels of specific proteins involved in cell cycle regulation (e.g., p27, E2F4, Rb), apoptosis (e.g., Bcl-xL, Bcl-2, Mcl-1), and other cellular processes. aacrjournals.orgresearchgate.netnih.govresearchgate.net This technique provides information on the total protein levels and modified forms (e.g., cleaved or acetylated).

Quantitative Real-time PCR (qRT-PCR): qRT-PCR is used to measure the mRNA expression levels of specific genes, such as those involved in the VEGF/VEGFR2 pathway, to understand how CPTH6 affects gene transcription. nih.gov

Immunofluorescence: This technique uses fluorescently labeled antibodies to visualize the localization and levels of specific proteins within cells, providing spatial information about protein expression and modification. researchgate.netnih.govaacrjournals.orgnih.gov

siRNA-mediated Gene Silencing: Small interfering RNA (siRNA) is used to transiently reduce the expression of specific genes (e.g., ATAT1, HDAC6) to investigate their role in the cellular effects of CPTH6. researchgate.netresearchgate.netnih.govnih.gov

ChIP-seq and RNA-seq: More advanced techniques like Chromatin Immunoprecipitation Sequencing (ChIP-seq) and RNA Sequencing (RNA-seq) can be used to globally analyze histone modifications and gene expression profiles, respectively, in response to CPTH6 treatment. nih.gov ChIP-seq can identify regions of the genome where specific histone modifications, such as H3K9 acetylation, are altered. nih.gov RNA-seq provides a comprehensive view of changes in mRNA levels, indicating which genes are upregulated or downregulated. nih.gov

Future Directions and Translational Research Perspectives for Cpth6 Hydrobromide

Identification of Additional Molecular Targets and Signaling Pathways

While CPTH6 is known to inhibit Gcn5 and pCAF, its effects on cellular processes like apoptosis, cell cycle arrest, and autophagy suggest potential interactions with additional molecular targets and signaling pathways researchgate.netaacrjournals.orgnih.govaacrjournals.orgnih.gov. Future research should aim to comprehensively map the full spectrum of proteins and pathways influenced by CPTH6 treatment. This could involve unbiased proteomic screens to identify changes in acetylation status on a wider range of non-histone proteins, beyond the already identified α-tubulin researchgate.netaacrjournals.org. Further investigation into how CPTH6 modulates the mitochondrial pathway and the involvement of proteins like Bcl-2 and Bcl-xL in inducing apoptosis is warranted aacrjournals.orgnih.govaacrjournals.org. Understanding the precise mechanisms by which CPTH6 impairs autophagosome maturation, potentially involving ATAT1 and α-tubulin acetylation, is another key area for future study researchgate.netnih.govscienceopen.com. Exploring the context-dependent effects of CPTH6 on protein acetylation and cell viability could also reveal novel cell-specific targets or pathways researchgate.netaacrjournals.org.

Development of Novel CPTH6 Analogs with Enhanced Potency or Selectivity

Research has shown that while CPTH6 is a promising lead compound, the development of analogs with improved potency and selectivity for specific KATs or cellular contexts is crucial for its therapeutic advancement nsf.govijacskros.com. Studies have already explored CPTH6 analogues, such as MC 3080 and MC 3150, which showed different inhibitory profiles against pCAF and p300 compared to CPTH6 nih.gov. These analogues were less potent than CPTH6 in inhibiting the growth of LCSC spheroids nih.gov. Future efforts should focus on the rational design and synthesis of novel thiazole (B1198619) derivatives based on the structure of CPTH6 ijacskros.com. Structure-activity relationship studies are essential to identify modifications that enhance inhibitory activity against specific KATs (like Gcn5 or pCAF) or improve selectivity over other related enzymes (such as p300 or CBP) researchgate.netaacrjournals.orgnsf.gov. The goal is to develop compounds with increased efficacy at lower concentrations and potentially reduced off-target effects. High-throughput screening of chemical libraries and in silico screening approaches could also be employed to discover novel scaffolds with similar or improved activity profiles nsf.gov.

Investigation of Resistance Mechanisms to CPTH6 Action

As with many therapeutic agents, the development of resistance is a potential challenge for CPTH6. Understanding the mechanisms by which cancer cells may develop resistance to CPTH6 is critical for designing strategies to overcome it core.ac.ukdntb.gov.ua. Future research should investigate potential cellular and molecular changes that occur in cancer cells upon prolonged exposure to CPTH6, leading to diminished sensitivity. This could involve studying alterations in KAT expression or activity, changes in downstream signaling pathways, activation of drug efflux pumps, or modifications in the apoptotic or autophagic machinery that circumvent CPTH6's effects nih.govmdpi.com. Identifying biomarkers associated with resistance could help predict treatment response and guide the development of combination therapies. Strategies to overcome resistance might include combining CPTH6 with other targeted agents or conventional chemotherapies, or developing new analogs that are effective against resistant cells.

Elucidation of CPTH6's Role in Broader Epigenetic Regulatory Networks

CPTH6's primary mechanism involves inhibiting KATs, key regulators within the complex epigenetic landscape researchgate.netresearchgate.netaacrjournals.orgmdpi.comportlandpress.com. Beyond its direct targets, CPTH6's impact on Gcn5 and pCAF likely influences broader epigenetic regulatory networks, including interactions with other histone modifications (such as methylation, phosphorylation, and ubiquitylation) and chromatin remodeling complexes mdpi.comorcid.orgcaymanchem.com. Future studies should explore how CPTH6 treatment affects the global epigenetic profile of cells. This could involve using techniques like ChIP-seq to assess changes in histone acetylation marks across the genome and investigating how these changes correlate with alterations in gene expression. Understanding the interplay between CPTH6-mediated KAT inhibition and other epigenetic modifications will provide a more comprehensive picture of its cellular effects and potential therapeutic implications mdpi.comorcid.orgcaymanchem.com.

Potential as a Research Tool for Epigenetic Studies

Given its relatively specific inhibition of Gcn5 and pCAF, CPTH6 serves as a valuable chemical probe for dissecting the roles of these specific KATs in various biological processes researchgate.netaacrjournals.orgnsf.gov. Future research can leverage CPTH6 as a tool to study the functions of Gcn5 and pCAF in different cellular contexts and their contributions to various epigenetic regulatory events aacrjournals.orgnsf.govorcid.org. This includes using CPTH6 in in vitro and in vivo models to investigate the consequences of inhibiting these KATs on chromatin structure, gene expression, cell differentiation, and other cellular processes researchgate.netmdpi.comorcid.org. Compared to genetic approaches like siRNA or CRISPR/Cas9, chemical inhibitors like CPTH6 offer the advantage of rapid and reversible modulation of enzyme activity, allowing for the study of dynamic epigenetic processes. caymanchem.com

Q & A

Q. What are the primary molecular targets of CPTH6 in cancer research, and how can researchers validate their inhibition experimentally?

CPTH6 is a histone acetyltransferase (HAT) inhibitor targeting Gcn5 and pCAF, which regulate acetylation of histones (e.g., H3) and non-histone proteins (e.g., α-tubulin) . To validate target inhibition:

  • Use immunoblotting to assess acetylation levels of known substrates (e.g., histone H3 or α-tubulin) in treated vs. untreated cells .
  • Perform enzymatic assays with recombinant HATs (e.g., Gcn5) to measure direct inhibition .
  • Combine with CRISPR/Cas9 knockout models of target genes to confirm specificity of phenotypic effects .

Q. How can researchers determine the optimal concentration and exposure time of CPTH6 for in vitro studies?

Dose- and time-dependent responses should be established using:

  • Cell viability assays (e.g., MTT or ATP-based assays) across a concentration gradient (e.g., 0–50 µM) .
  • Flow cytometry to track markers like ALDH activity and CD133 expression, which decline at ≥30 µM CPTH6 after 48–72 hours .
  • Tumor spheroid assays to quantify reduced sphere formation at 30–50 µM, indicating stemness inhibition .

Q. What in vitro models are most suitable for studying CPTH6’s anti-angiogenic effects?

Key models include:

  • HUVEC cells for endothelial migration, invasion, and tube formation assays .
  • Co-culture systems combining HUVECs and cancer cells (e.g., H1299 NSCLC) to assess paracrine signaling .
  • Conditioned media experiments from CPTH6-treated cancer cells to evaluate secreted pro-/anti-angiogenic factors (e.g., VEGF, Endostatin) via ELISA .

Advanced Research Questions

Q. How can researchers reconcile CPTH6’s anti-angiogenic effects with its lack of tumor growth inhibition in xenograft models?

  • Mechanistic focus : CPTH6 reduces tumor vascularization but may not directly target proliferative pathways. Use transcriptomics to identify compensatory survival pathways (e.g., HIF-1α or metabolic adaptations) .
  • Combination therapy testing : Pair CPTH6 with cytotoxic agents (e.g., cisplatin) to evaluate synergistic effects on tumor growth .
  • Advanced imaging : Quantify vascular density (CD31 staining) and hypoxia markers (e.g., CA9) in xenograft sections to correlate vascular changes with tumor response .

Q. What experimental strategies can address contradictory data on CPTH6’s impact on histone acetylation?

  • Cell-type specificity : Assess acetylation in multiple models (e.g., HUVECs vs. cancer cells) since CPTH6 may preferentially inhibit non-histone targets like α-tubulin in certain contexts .
  • Epigenomic profiling : Use ChIP-seq or CUT&Tag to map histone acetylation (H3K9/K14) genome-wide after treatment .
  • Off-target analysis : Employ proteome-wide acetylation profiling (via mass spectrometry) to identify non-canonical targets .

Q. What methodologies are recommended for studying CPTH6’s effects on cancer stem-like cells (CSCs)?

  • Flow cytometry : Quantify ALDH<sup>+</sup> and CD133<sup>+</sup> subpopulations post-treatment .
  • Limiting dilution assays : Measure CSC frequency in xenografts derived from CPTH6-pre-treated cells .
  • Functional assays : Test secondary sphere formation capacity and chemoresistance (e.g., to paclitaxel) .

Q. How can researchers investigate CPTH6’s dual role in modulating pro- and anti-angiogenic factors?

  • Secretome analysis : Use cytokine arrays or LC-MS/MS to profile conditioned media from treated cells .
  • Pathway inhibition : Block specific factors (e.g., VEGF with bevacizumab) to dissect their contribution to CPTH6’s net anti-angiogenic effect .
  • In vivo validation : Employ zebrafish or chick chorioallantoic membrane (CAM) models to visualize vascular changes .

Methodological Considerations

Q. What statistical approaches are critical for analyzing CPTH6’s concentration-dependent effects?

  • Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC50 values .
  • ANOVA with post-hoc tests : Compare means across multiple concentrations/time points .
  • Correlation analysis : Link acetylation changes (e.g., α-tubulin) with functional outcomes (e.g., migration) .

Q. How should researchers design studies to evaluate CPTH6’s long-term efficacy and resistance mechanisms?

  • Chronic exposure models : Treat cells for >72 hours and monitor adaptive responses (e.g., upregulated HAT isoforms) .
  • Multi-omics integration : Combine RNA-seq, acetyl-proteomics, and metabolomics to identify resistance pathways .
  • Patient-derived models : Test CPTH6 in organoids or PDX models retaining tumor heterogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.